molecular formula C9H12ClN B13652408 2-Chloro-6-isobutylpyridine

2-Chloro-6-isobutylpyridine

Cat. No.: B13652408
M. Wt: 169.65 g/mol
InChI Key: ODEMTVBXWOROHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isobutylpyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isobutylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-isobutylpyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-isobutylpyridine include other substituted pyridines, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-chloro-6-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3

InChI Key

ODEMTVBXWOROHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)Cl

Origin of Product

United States

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